molecular formula C9H7BrN4O2 B262578 1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole

1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole

Cat. No. B262578
M. Wt: 283.08 g/mol
InChI Key: APQDJMZOMFOWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential in various scientific research applications due to its unique properties.

Mechanism of Action

The exact mechanism of action of 1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the growth of certain microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole can have various biochemical and physiological effects on the body. These include the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the disruption of membrane potential in microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the growth and behavior of various microorganisms. However, one limitation is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole. One area of interest is its potential use in the development of new antimicrobial and antifungal drugs. Another area of interest is its potential use as a diagnostic tool for certain diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on the body.

Synthesis Methods

The synthesis of 1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole can be achieved through the reaction of benzyl bromide, sodium azide, and sodium nitrite. The reaction is carried out in the presence of a copper catalyst and results in the formation of the desired compound.

Scientific Research Applications

1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have antimicrobial, antifungal, and antitumor properties. The compound has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

Product Name

1-benzyl-5-bromo-3-nitro-1H-1,2,4-triazole

Molecular Formula

C9H7BrN4O2

Molecular Weight

283.08 g/mol

IUPAC Name

1-benzyl-5-bromo-3-nitro-1,2,4-triazole

InChI

InChI=1S/C9H7BrN4O2/c10-8-11-9(14(15)16)12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

APQDJMZOMFOWQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)[N+](=O)[O-])Br

Origin of Product

United States

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